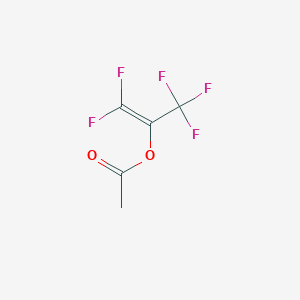

2-(Pentafluoropropenyl)acetate

Description

Overview of Fluorinated Organic Compounds in Chemical Research

Fluorinated organic compounds are a cornerstone of modern chemical research, with their influence spanning from pharmaceuticals and agrochemicals to advanced materials. mdpi.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. sigmaaldrich.cn These compounds are almost entirely synthetic, as naturally occurring organofluorines are exceptionally rare. sigmaaldrich.cn This synthetic versatility allows chemists to precisely tailor molecules to achieve desired functionalities, leading to a vast and diverse field of study. mdpi.com The applications of these compounds are extensive, ranging from the development of life-saving drugs to the creation of high-performance polymers. sigmaaldrich.cn

The Role of Fluorine in Modulating Chemical Reactivity and Material Properties

The transformative effects of fluorine substitution are rooted in the element's fundamental properties. As the most electronegative element, fluorine's presence in a molecule induces strong polarization of covalent bonds. cookechem.com The carbon-fluorine bond is exceptionally strong, contributing to the high thermal and chemical stability of fluorinated compounds. figshare.com This stability is a key factor in the durability and resistance of materials like fluoropolymers. researchgate.net Furthermore, the introduction of fluorine can significantly influence a molecule's surface energy, leading to properties such as hydrophobicity and oleophobicity. cookechem.comchemicalbook.com These characteristics are highly valued in applications requiring non-stick surfaces and resistance to environmental degradation. cookechem.com

Position of 2-(Pentafluoropropenyl)acetate within the Landscape of Fluorinated Monomers and Building Blocks

This compound, with its combination of a reactive acetate (B1210297) group and a pentafluoropropenyl moiety, is positioned as a potentially valuable fluorinated monomer and chemical building block. figshare.comresearchgate.net Chemical building blocks are foundational molecules used in the synthesis of more complex structures, and fluorinated versions are crucial for creating advanced materials with specific properties. researchgate.netacs.org The vinyl group in its structure suggests its potential for polymerization, a process where monomers are linked together to form long polymer chains. sigmaaldrich.com The resulting polymers would possess the characteristic traits imparted by the fluorine atoms, such as chemical inertness and low surface energy. chemicalbook.com

While extensive research on this compound itself is not widely published, its structure is analogous to other fluorinated acrylates and esters that are well-studied as precursors to fluoropolymers. sigmaaldrich.comsigmaaldrich.com These polymers find use in a variety of high-performance applications, including coatings, adhesives, and advanced textiles. acs.orgnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 53841-58-0 |

| Molecular Formula | C₅H₃F₅O₂ |

| Molecular Weight | 190.07 g/mol |

| Boiling Point | 75-76 °C |

| Purity | 98% |

| MDL Number | MFCD04038872 |

This table is populated with data from available chemical supplier information. figshare.comsigmaaldrich.com

Historical Context and Evolution of Research on Fluorinated Acrylates and Related Structures

The journey of fluoropolymers began with the serendipitous discovery of polytetrafluoroethylene (PTFE), commercially known as Teflon, by Dr. Roy J. Plunkett at DuPont in 1938. researchgate.net This discovery opened the door to a new class of materials with exceptional properties. The initial development of fluoropolymers was largely driven by military applications, including the Manhattan Project, which required materials resistant to highly corrosive substances. researchgate.net

Following the commercialization of PTFE in the 1940s, research into other fluorinated monomers and polymers expanded. The 1950s and 1960s saw the introduction of other important fluoropolymers like polychlorotrifluoroethylene (PCTFE), fluorinated ethylene (B1197577) propylene (B89431) (FEP), and polyvinylidene fluoride (B91410) (PVDF). sigmaaldrich.com The development of fluorinated acrylates and methacrylates provided a route to a wider variety of fluorinated polymers with tunable properties. sigmaaldrich.com These monomers could be copolymerized with non-fluorinated monomers to create materials with a balance of properties and improved processability. sigmaaldrich.com Research in this area continues to evolve, with a focus on creating novel fluorinated polymers with tailored functionalities for advanced applications in electronics, aerospace, and medicine. chemicalbook.com

Synthetic Methodologies for this compound and Analogous Structures

The synthesis of fluorinated organic compounds, particularly those containing perfluoroalkenyl moieties, is a significant area of research due to their unique chemical and physical properties. The target compound, this compound, incorporates a pentafluoropropenyl group attached to an acetate ester. Its synthesis can be approached by first constructing the reactive perfluoroalkenyl framework, followed by the introduction of the acetate group. This article details the primary synthetic strategies for creating the pentafluoropropenyl moiety in related alkenyl esters and the subsequent esterification protocols.

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3,3-pentafluoroprop-1-en-2-yl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F5O2/c1-2(11)12-3(4(6)7)5(8,9)10/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCIZRLPJSFMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=C(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Derivatization of 2 Pentafluoropropenyl Acetate

Chemical Reactivity of the Pentafluoropropenyl Double Bond

The pentafluoropropenyl group, with its five highly electronegative fluorine atoms, creates a significant electronic imbalance in the double bond. This renders the alkene highly electron-deficient and governs its reactivity towards nucleophilic, electrophilic, and radical species.

Nucleophilic Additions to the Electron-Deficient Alkene

The carbon-carbon double bond in 2-(Pentafluoropropenyl)acetate is highly susceptible to attack by nucleophiles. The electron density of the π-system is heavily polarized away from the double bond by the perfluoroalkyl group, making the carbon atoms of the alkene electrophilic in character. This facilitates the addition of a wide range of nucleophiles.

The reaction mechanism typically involves the attack of the nucleophile on one of the carbons of the double bond, leading to the formation of a carbanionic intermediate. This intermediate is stabilized by the adjacent electron-withdrawing fluorine atoms. Subsequent protonation or reaction with an electrophile yields the final addition product. The regioselectivity of the addition is dictated by the electronic and steric effects of the pentafluoropropenyl group.

Research into similar fluorinated alkenes, such as hexafluoropropene, shows they readily undergo addition reactions. service.gov.uk The presence of geminal fluorine atoms at one end of a double bond, as seen in related compounds, significantly enhances its reactivity towards nucleophilic addition. mdpi.com For instance, studies on gem-difluorovinyl systems demonstrate that nucleophilic fluoride (B91410) addition can proceed to form trifluoromethyl groups. researchgate.net

Table 1: Potential Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Potential Product Structure |

| Alcohols | Sodium methoxide (B1231860) (NaOMe) | 2-(1-Methoxy-1,1,2,3,3,3-hexafluoropropyl)acetate |

| Amines | Diethylamine (Et₂NH) | 2-(1-(Diethylamino)-1,1,2,3,3,3-hexafluoropropyl)acetate |

| Thiols | Sodium thiophenoxide (PhSNa) | 2-(1-(Phenylthio)-1,1,2,3,3,3-hexafluoropropyl)acetate |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 2-(1,1,2,3,3,3-Hexafluoropropyl)acetate |

| Water | H₂O (under basic conditions) | 2-(1-Hydroxy-1,1,2,3,3,3-hexafluoropropyl)acetate |

Electrophilic Reactions and Regioselectivity Studies

In stark contrast to its reactivity with nucleophiles, the pentafluoropropenyl double bond is highly deactivated towards electrophilic attack. The potent electron-withdrawing effect of the fluorine atoms diminishes the electron density of the double bond, making it a poor nucleophile. service.gov.uk Consequently, classic electrophilic addition reactions, such as halogenation (e.g., with Br₂) or hydrohalogenation (e.g., with HBr) that proceed through an electrophilic mechanism, are generally not feasible under standard conditions.

For an electrophilic reaction to occur, a highly reactive electrophile would be required. The mechanism would proceed through a carbocationic intermediate, which would be significantly destabilized by the adjacent electron-withdrawing perfluoroalkyl group. If such a reaction were forced, the regioselectivity would be governed by the formation of the least unstable carbocation. However, the energy barrier for such reactions is typically very high. Standard electrophilic aromatic substitution mechanisms involve the formation of a benzenonium intermediate stabilized by resonance, a stabilization not available to the carbocation formed from this alkene. msu.edu

Radical Addition Reactions and Chain Transfer Processes

The double bond in fluorinated alkenes can participate in radical addition reactions. Similar to other perfluoroalkenes like hexafluoropropene, the double bond in this compound can be a target for radical species. service.gov.uk These reactions are typically initiated by radical initiators (e.g., peroxides, AIBN) or by photochemical methods.

The addition of a radical (R•) to the double bond forms a new, more stable radical intermediate, which can then propagate a chain reaction or be terminated. These processes are fundamental in the synthesis of fluoropolymers and for introducing fluorinated side chains into organic molecules. The pentafluoropropenyl group can also influence radical chain transfer processes, which are critical in controlling the molecular weight of polymers during radical polymerization.

Transformations Involving the Acetate (B1210297) Functionality

The acetate group provides another reactive handle on the molecule, allowing for a range of chemical transformations independent of the fluorinated alkene moiety. These reactions primarily involve cleavage of the acyl-oxygen bond. organic-chemistry.org

Hydrolysis and Ester Exchange Reactions

The acetate ester can be readily hydrolyzed to the corresponding alcohol, 2-(pentafluoropropenyl)ethanol, under either acidic or basic conditions. organic-chemistry.org Basic hydrolysis, or saponification, is typically irreversible and involves the use of hydroxides (e.g., NaOH, KOH). Acid-catalyzed hydrolysis is an equilibrium process requiring the presence of water.

Ester exchange, or transesterification, is another important reaction of the acetate group. wikipedia.org By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the acetyl group can be exchanged for a different acyl group, or the ethoxy portion can be exchanged. wikipedia.orgacademie-sciences.fr This reaction is often driven to completion by using a large excess of the new alcohol or by removing the liberated ethanol. wikipedia.org

Table 2: Typical Conditions for Ester Transformations

| Reaction | Catalyst | Typical Conditions | Product |

| Base-catalyzed Hydrolysis | NaOH or KOH | Aqueous solution, heat | 2-(Pentafluoropropenyl)ethanol + Sodium Acetate |

| Acid-catalyzed Hydrolysis | H₂SO₄ or HCl | Aqueous solution, heat, reversible | 2-(Pentafluoropropenyl)ethanol + Acetic Acid |

| Transesterification | NaOMe or H₂SO₄ | Excess R'OH, heat | 2-(Pentafluoropropenyl) R'-oate + Ethanol |

Selective Reductions and Oxidations of the Ester Group

The acetate functionality can be selectively reduced to the corresponding primary alcohol, 2-(pentafluoropropenyl)ethanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. organic-chemistry.orgharvard.edu Care must be taken to ensure the chemoselectivity of the reduction, as some reducing agents under certain conditions could potentially react with the electron-deficient double bond. The use of milder, more selective reagents may be necessary depending on the desired outcome. For example, lithium borohydride is known for its selectivity in reducing esters in the presence of other functional groups. harvard.edu

The oxidation of an ester group is generally difficult as it is already in a relatively high oxidation state. However, the adjacent α-carbon (the methylene (B1212753) group) could potentially be a site for oxidation under specific conditions, for instance, using strong oxidizing agents. metu.edu.tr However, such reactions are less common and often require specific reagents to avoid degradation of the molecule, particularly the reactive double bond. The oxidation of acetate itself is more relevant in biochemical pathways, where enzymes like acetyl-CoA synthetase are involved. nih.govfrontiersin.org

Table 3: Common Reagents for Ester Reduction

| Reagent | Formula | Selectivity |

| Lithium Aluminum Hydride | LiAlH₄ | Very strong, reduces most carbonyls |

| Lithium Borohydride | LiBH₄ | Milder than LiAlH₄, selective for esters over acids |

| Diisobutylaluminium Hydride | DIBAL-H | Can be controlled to yield aldehydes or alcohols |

Derivatization for Advanced Chemical Structures

The presence of the pentafluoropropenyl group in this compound offers a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the double bond and the adjacent acetate group, making it a valuable synthon for introducing the pentafluoropropenyl moiety into more complex molecular frameworks.

Synthesis of Functionalized Pentafluoropropenyl Derivatives

The derivatization of this compound can be achieved through reactions targeting either the ester functionality or the carbon-carbon double bond. Nucleophilic substitution at the acetyl group or addition reactions across the double bond can lead to a diverse array of functionalized derivatives.

While specific research detailing the direct derivatization of this compound is not extensively documented in publicly available literature, the general reactivity of similar fluorinated alkenes and acetates provides a strong basis for predicting its chemical behavior. For instance, reactions with various nucleophiles are expected to be a primary route for derivatization.

Table 1: Predicted Reactions for the Functionalization of this compound

| Reagent Type | Predicted Reaction Type | Potential Product Class |

| Amines | Nucleophilic Acyl Substitution | N-Substituted Pentafluoropropenyl Amides |

| Alcohols | Transesterification | Pentafluoropropenyl Esters |

| Thiols | Nucleophilic Acyl Substitution | S-Substituted Pentafluoropropenyl Thioesters |

This table is based on predicted reactivity and requires experimental validation.

Detailed research into the reaction of this compound with specific nucleophiles would be necessary to determine optimal reaction conditions, yields, and the full scope of accessible derivatives. Such studies would be invaluable for expanding the synthetic chemist's toolbox for creating novel fluorinated compounds.

Exploration of Heterocyclic Compounds Incorporating the Pentafluoropropenyl Unit

The incorporation of the pentafluoropropenyl moiety into heterocyclic rings is a promising avenue for the development of new materials and biologically active compounds. The unique electronic properties of the pentafluoropropenyl group can significantly influence the chemical and physical characteristics of the resulting heterocycles.

The synthesis of such heterocyclic systems would likely involve multi-step sequences, where this compound or its derivatives serve as key building blocks. Cycloaddition reactions and condensation reactions are two of the most powerful strategies for the construction of heterocyclic rings.

Table 2: Potential Strategies for the Synthesis of Heterocyclic Compounds from this compound Derivatives

| Heterocycle Type | Potential Synthetic Strategy | Required Derivative of this compound |

| Nitrogen-containing | [3+2] or [4+2] Cycloaddition | Pentafluoropropenyl-substituted alkene or diene |

| Oxygen-containing | Intramolecular Cyclization | Hydroxy-functionalized pentafluoropropenyl derivative |

| Sulfur-containing | Condensation with a sulfur-containing binucleophile | Dicarbonyl or equivalent pentafluoropropenyl derivative |

This table outlines hypothetical synthetic routes that warrant further investigation.

The development of synthetic routes to these and other heterocyclic systems would represent a significant advancement in organofluorine chemistry. The resulting compounds could be screened for a wide range of applications, from pharmaceuticals to advanced materials. Further dedicated research is essential to explore and realize the full potential of this compound as a precursor to novel heterocyclic structures.

Due to the highly specific nature of the chemical compound “this compound,” publicly available research on its polymerization studies is not readily found. Extensive searches for scholarly articles, patents, and academic literature did not yield specific data regarding the homopolymerization or copolymerization of this particular monomer.

The scientific community has extensively studied the polymerization of other fluorinated monomers, such as pentafluorophenyl methacrylate and various fluorinated acrylates, which share some structural similarities. However, direct experimental data, mechanistic studies, or kinetic modeling for this compound is not present in the available literature.

Therefore, it is not possible to provide a detailed article on the polymerization studies of this compound that adheres to the requested outline, as the foundational research findings for each section and subsection are not available.

Polymerization Studies of 2 Pentafluoropropenyl Acetate

Copolymerization with Diverse Monomer Systems

Reactivity Ratios and Monomer Sequence Distribution in Copolymers

The copolymerization behavior of monomers is quantitatively described by their reactivity ratios, which indicate the relative preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer. For a binary copolymerization involving monomer 1 and monomer 2, the reactivity ratios are defined as r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁, where k represents the propagation rate constants. The product of the reactivity ratios (r₁r₂) provides insight into the resulting monomer sequence distribution.

Research on the free-radical copolymerization of vinyl acetate (B1210297) with fluoroolefins such as tetrafluoroethylene (TFE), chlorotrifluoroethylene (CTFE), and vinylidene fluoride (B91410) (VDF) in supercritical carbon dioxide has provided the following reactivity ratios:

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | Copolymerization Tendency |

|---|---|---|---|---|---|

| Chlorotrifluoroethylene (CTFE) | Vinyl Acetate (VAc) | 0.014 ± 0.05 | 0.44 ± 0.03 | ~0.006 | Strongly alternating |

| Tetrafluoroethylene (TFE) | Vinyl Acetate (VAc) | -0.009 ± 0.06 | 0.95 ± 0.08 | ~0 | Strongly alternating |

| Vinylidene Fluoride (VDF) | Vinyl Acetate (VAc) | -0.4 ± 0.04 | 1.67 ± 0.6 | - | Complex, indicates VAc propagates randomly while VDF cross-propagates |

Data sourced from a study on fluorocarbon-vinyl acetate copolymers utoronto.ca. The negative value for r₁ in the TFE and VDF systems is noted as reported in the source, which may suggest limitations of the model used for estimation.

The data from analogous systems, particularly CTFE and TFE with vinyl acetate, show a product of reactivity ratios (r₁r₂) close to zero utoronto.ca. This indicates a strong tendency for alternating copolymerization, where the monomers preferentially add to each other rather than to their own kind researchgate.netresearchgate.net. This behavior is common in copolymerizations of electron-donating monomers with electron-withdrawing monomers. Given the electron-withdrawing nature of the pentafluoropropenyl group, it is plausible that 2-(pentafluoropropenyl)acetate would exhibit a similar alternating tendency when copolymerized with electron-rich comonomers.

The monomer sequence distribution in a copolymer chain is a direct consequence of the reactivity ratios and the feed composition of the monomers. For systems with a strong alternating tendency (r₁r₂ → 0), the resulting copolymer will have a largely alternating sequence of the two monomer units, especially when the monomer feed is close to equimolar. For other reactivity ratio values, the sequence distribution can range from random to blocky. For instance, in the case of vinyl acetate and methacrylamide copolymers, where one reactivity ratio is significantly higher than the other, a tendency towards block-like structures is observed . The sequence distribution can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between different monomer triads in the polymer chain acs.orgresearchgate.net.

Polymerization Catalysis and Initiation Systems

Design and Application of Initiators for Fluorinated Monomers

The radical polymerization of fluorinated monomers like this compound requires suitable initiation systems that can effectively generate radicals under specific reaction conditions. The choice of initiator can influence the polymerization rate, the molecular weight of the resulting polymer, and the polymer's end-group functionality.

Commonly used initiators for radical polymerization include peroxides, azo compounds, and redox systems google.com. For fluoropolymers, persulfate salts such as potassium, sodium, or ammonium persulfate are often employed in emulsion polymerization google.com. Organic peroxides and azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) are also widely used.

In recent years, more specialized initiators have been developed for the polymerization of fluoromonomers. For example, fluoroalkyl pentacarbonylmanganese(I) complexes, such as [Mn(CF₃)(CO)₅], have been shown to initiate the radical polymerization of vinylidene fluoride (VDF) and the alternating copolymerization of vinyl acetate (VAc) with tert-butyl 2-(trifluoromethyl)acrylate mdpi.com. These initiators can be activated thermally or photochemically to generate fluoroalkyl radicals that initiate polymerization mdpi.com. This approach allows for the introduction of a specific fluoroalkyl end-group onto the polymer chain.

Furthermore, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed for fluorinated monomers. These methods often utilize specialized initiators or chain transfer agents. For instance, in ATRP, an alkyl halide initiator is used in conjunction with a transition metal complex cmu.edu. For RAFT polymerization, a chain transfer agent, such as a dithiocarbonate, is used to control the polymerization process nih.gov. These controlled polymerization techniques enable the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.

Influence of Catalytic Species on Polymerization Control and Stereochemistry

The stereochemistry, or tacticity, of a polymer refers to the spatial arrangement of its side groups along the polymer backbone and can significantly impact the material's physical and mechanical properties researchgate.netillinois.edu. While conventional free-radical polymerization often leads to atactic polymers with a random arrangement of side groups, specific catalytic systems can be used to control the stereochemistry, leading to isotactic (side groups on the same side) or syndiotactic (side groups on alternating sides) polymers.

For vinyl polymers, stereocontrol is often achieved through the use of single-site transition metal catalysts, such as metallocenes illinois.edubham.ac.uk. The design of the ligand framework around the metal center plays a crucial role in dictating the stereochemistry of the polymer. The stereoselectivity of these catalysts can be influenced by factors such as the chirality of the catalyst itself (enantiomorphic site control) or the chirality of the last inserted monomer unit (chain-end control) bham.ac.uk.

While much of the research on stereocontrolled polymerization has focused on polyolefins, the principles can be extended to other vinyl monomers. For fluorinated polymers, the introduction of bulky and polar fluorine-containing side groups can influence the stereochemical outcome of the polymerization. The choice of catalyst, solvent, and polymerization temperature can all affect the resulting tacticity. For example, in the polymerization of methyl methacrylate, the use of certain Grignard reagents as initiators and the choice of solvent can influence whether an isotactic or syndiotactic polymer is formed researchgate.net.

In the context of this compound, the use of specific transition metal catalysts could potentially lead to polymers with controlled stereochemistry. The bulky and electron-withdrawing nature of the pentafluoropropenyl group would likely play a significant role in the stereoselective insertion of the monomer into the growing polymer chain. Achieving high levels of stereocontrol would enable the synthesis of poly(this compound) with tailored properties for specific applications.

Post-Polymerization Modification of Derived Polymeric Architectures

Chemical Transformations on Polymer Side Chains for Functionalization

Post-polymerization modification is a powerful technique for introducing a wide range of functionalities onto a polymer backbone that might not be compatible with the initial polymerization conditions. Polymers derived from this compound possess a versatile side chain that is amenable to various chemical transformations.

One of the key reactive sites in the pentafluoropropenyl group is the carbon-fluorine bond, particularly in the para position of a pentafluorophenyl ring, which is known to be susceptible to nucleophilic substitution. While the propenyl group introduces a different electronic environment, the principle of nucleophilic substitution on highly fluorinated systems can be considered. For instance, polymers containing pentafluorophenyl groups undergo efficient reactions with thiols (para-fluoro-thiol reaction) to introduce a variety of side-chain functionalities d-nb.info. A similar reactivity could potentially be explored for the pentafluoropropenyl group in the polymer side chain.

Furthermore, the acetate group in the side chain of poly(this compound) can be hydrolyzed to a hydroxyl group, converting the polymer into a poly(vinyl alcohol) derivative with pentafluoropropenyl side groups. This hydrolysis would significantly alter the polarity and solubility of the polymer and introduce a reactive hydroxyl group for further functionalization, such as esterification or etherification. A study on tetrafluoroethylene-vinyl acetate copolymers demonstrated that the vinyl acetate units could be hydrolyzed to vinyl alcohol units, providing a reactive site for further modification utoronto.ca.

Additionally, the double bond within the pentafluoropropenyl group itself could be a site for chemical modification through reactions such as hydrogenation, halogenation, or epoxidation, further expanding the range of accessible functional polymers.

Surface Modification of Polymers Containing Pentafluoropropenyl Acetate Units

The surface properties of a material are critical for many applications, and surface modification allows for the tailoring of these properties without altering the bulk characteristics of the polymer. Polymers containing pentafluoropropenyl acetate units can be modified at the surface to control properties such as wettability, adhesion, and biocompatibility.

One approach to surface modification is through grafting, where polymer chains of a different monomer are grown from the surface of the base polymer. For example, photografting has been used to modify the surface of polypropylene with vinyl acetate monomers, leading to a significant increase in surface free energy and improved adhesion unitbv.ro. A similar strategy could be applied to a polymer containing pentafluoropropenyl acetate units, where a second monomer is grafted onto the surface to impart desired properties.

Another method involves the chemical modification of the existing surface functional groups. For polymers with pentafluoropropenyl acetate units, the surface acetate groups could be hydrolyzed to hydroxyl groups, creating a more hydrophilic surface. Conversely, the fluorinated side chains would inherently impart a degree of hydrophobicity and low surface energy.

Surface-initiated polymerization techniques, such as surface-initiated atom transfer radical polymerization (SI-ATRP), offer a controlled way to grow well-defined polymer brushes from a surface. This can be achieved by first anchoring an initiator to the surface of the polymer film. A versatile macro-initiator with anchoring groups can be used to initiate the polymerization of various monomers from different substrates, including polymer films rsc.org. This would allow for the creation of a dense layer of a secondary polymer on the surface of the poly(this compound) material, leading to a wide range of surface functionalities.

Advanced Materials Science Research Applications of Polymers Derived from 2 Pentafluoropropenyl Acetate

Design of Fluorinated Polymer Systems for Specific Research Objectives

The incorporation of fluorine into polymer structures allows for the fine-tuning of material properties to meet specific research demands. The strong carbon-fluorine bond leads to exceptional thermal and chemical stability, while the unique electronic nature of fluorine results in low surface energy and a low refractive index. By strategically designing copolymers, researchers can balance these fluorinated characteristics with other desired functionalities, such as adhesion, solubility, or biocompatibility, to create novel materials for targeted scientific exploration.

In the field of tissue engineering, the development of polymeric scaffolds that mimic the native extracellular matrix (ECM) is crucial for guiding cell adhesion, proliferation, and differentiation. While traditional synthetic polymers like polylactic acid (PLA) and polycaprolactone (PCL) are widely used, fluorinated polymers offer unique advantages for creating the next generation of "bio-instructive" scaffolds. nih.govmdpi.com

Polymers derived from monomers like 2-(Pentafluoropropenyl)acetate are investigated for their inherent chemical inertness and biocompatibility. mdpi.com Their low surface energy can be tailored to control protein adsorption and subsequent cellular interaction, a critical factor in directing tissue regeneration. Furthermore, certain fluorinated polymers, such as polyvinylidene fluoride (B91410) (PVDF), exhibit piezoelectric properties, meaning they can generate an electrical charge in response to mechanical stress. This has led to the development of electroactive scaffolds that can provide electrical stimulation to cells, promoting the growth and differentiation of tissues like bone and muscle. mdpi.com The ability to synthesize fluorinated copolymers allows for the creation of scaffolds with precisely controlled degradation rates and mechanical properties, matching the requirements of the regenerating tissue. mdpi.comresearchgate.net

Block copolymers composed of chemically distinct polymer chains can self-assemble into highly ordered, periodic nanostructures. This process, known as microphase separation, is driven by the thermodynamic incompatibility between the different blocks. Fluorinated polymer segments are famously immiscible with most non-fluorinated hydrocarbon-based polymers, leading to a very high Flory-Huggins interaction parameter (χ). This strong driving force for separation makes fluorinated block copolymers ideal systems for studying and exploiting self-assembly phenomena. youtube.comyoutube.com

When a polymer containing a poly(this compound) block is synthesized with a non-fluorinated block (e.g., polystyrene or polymethyl methacrylate), the system will microphase separate into well-defined morphologies. researchgate.net Depending on the relative volume fractions of the blocks, these structures can include spheres, hexagonally packed cylinders, gyroids, or lamellae, with domain sizes typically on the order of 5 to 100 nanometers. youtube.com These ordered nanostructures are of significant research interest for applications such as nanopatterning, high-density data storage, and the creation of photonic materials. Transmission electron microscopy (TEM) is a key technique used to visualize these microphase-separated domains. researchgate.net

| Volume Fraction of Fluorinated Block (f_fluoro) | Resulting Morphology | Description |

|---|---|---|

| f_fluoro < 0.15 | Spheres | Spherical domains of the minor (fluorinated) block in a matrix of the major block. |

| 0.15 < f_fluoro < 0.35 | Cylinders | Cylindrical domains of the minor block arranged in a hexagonal lattice within the major block matrix. |

| 0.35 < f_fluoro < 0.45 | Gyroid | A complex, bicontinuous structure of intertwined networks. |

| 0.45 < f_fluoro < 0.55 | Lamellae | Alternating, parallel layers of the two distinct polymer blocks. |

Research into High-Performance Coatings and Films

The unique surface and optical properties of fluoropolymers make them exceptional candidates for advanced coatings and films. Their ability to repel both water and oil, coupled with their optical clarity and low refractive index, is unmatched by most other polymer classes.

Fluorinated polymers are renowned for their extremely low surface energy. youtube.com This property arises from the enrichment of low-energy fluorinated groups (such as -CF2 and -CF3) at the polymer-air interface. adhesion.kr This surface segregation results in materials that are highly repellent to both water (hydrophobic) and oils (oleophobic). The wettability of a surface is typically quantified by measuring the contact angle of a liquid droplet on it; high contact angles indicate poor wettability and low surface energy. acs.org

Research on fluorinated acrylic polymers shows that their surface properties can be precisely controlled. researchgate.netresearchgate.net The final surface energy is influenced by factors such as the length of the fluorinated side chain and the nature of its terminal group (e.g., -CF3 vs. -CF2H). cmu.edu For instance, polymers with perfluoroheptyl side chains can exhibit surface energies as low as ~7 mN/m, while those with shorter perfluoropropyl groups have a higher surface energy of around 12 mN/m. cmu.edu This allows for the rational design of coatings with tailored repellency for specific research applications, from anti-fouling surfaces to microfluidic devices. acs.org

| Polymer | Surface Energy (mN/m) | Water Contact Angle (°) |

|---|---|---|

| Poly(methyl methacrylate) (PMMA) | ~41 | ~70° |

| Polystyrene (PS) | ~34 | ~90° |

| Poly(trifluoroethyl methacrylate) | ~20-25 | ~95-100° |

| Fluorinated Methacrylate Copolymer | ~18 | 105-125° |

| Polymer with -CF3 end groups | ~12-15 | >110° |

| Polymer with perfluoroheptyl groups | ~7 | >120° |

Due to the low atomic polarizability of the fluorine atom, fluorinated polymers possess the lowest refractive indices among all solid organic materials. acs.org This property is critical for the development of anti-reflection coatings, optical waveguides, and cladding for optical fibers. mdpi.com Polymers derived from fluorinated acrylates, which are structurally analogous to poly(this compound), consistently exhibit refractive indices in the range of 1.3 to 1.4, significantly lower than common optical polymers like polycarbonate (n ≈ 1.58) or PMMA (n ≈ 1.49). scipoly.comresearchgate.net

A key research challenge is to maintain high optical transparency while achieving a low refractive index. Many fluoropolymers have a strong tendency to crystallize, which can lead to light scattering and haze, rendering them opaque. acs.org Therefore, research focuses on designing amorphous (non-crystalline) fluoropolymer systems. This is often achieved through copolymerization to disrupt the regularity of the polymer chain, thereby suppressing crystallization. acs.org The resulting amorphous films can exhibit excellent transparency, with visible light transmission ratios exceeding 95%, making them ideal for high-performance optical applications. agcchem.com

| Polymer | Refractive Index (n) |

|---|---|

| Polycarbonate (PC) | 1.586 |

| Polystyrene (PS) | 1.590 |

| Poly(methyl methacrylate) (PMMA) | 1.491 |

| Poly(vinylidene fluoride) (PVDF) | 1.420 |

| Poly(trifluoroethyl methacrylate) | 1.437 |

| Poly(pentafluoropropyl acrylate) | 1.385 |

| Poly(tetrafluoroethylene) (PTFE) | 1.350 |

| Amorphous Fluoropolymer (Teflon™ AF) | 1.310 |

Development of Next-Generation Photoresist Materials

Photolithography is the cornerstone of the semiconductor industry, enabling the fabrication of integrated circuits. As the industry pushes towards smaller feature sizes, the wavelength of light used for patterning has decreased from 248 nm to 193 nm, and now to extreme ultraviolet (EUV) and 157 nm wavelengths. niscpr.res.in At these shorter wavelengths, traditional hydrocarbon-based polymers are highly opaque, making them unsuitable for use as photoresists.

Fluorinated polymers are essential for the development of next-generation photoresists. kaist.ac.kr The incorporation of fluorine atoms into the polymer backbone or side chains significantly enhances transparency at wavelengths of 157 nm and below. niscpr.res.ingoogle.com Research has focused on developing fluorinated polymers that contain fluoroalcohol functional groups. These groups serve a dual purpose: they improve transparency while also imparting solubility in the aqueous base developers used in the manufacturing process. google.com Furthermore, highly fluorinated materials are used in the design of photoacid generators (PAGs), which are critical components of the chemically amplified resist systems required for high sensitivity and throughput in modern lithography. spiedigitallibrary.org While fluorination is key to transparency, researchers must also balance other properties, such as plasma etch resistance and adhesion to the substrate, to create a viable photoresist material. kaist.ac.kr

Research into Polymer Properties for Lithographic Applications

Fluorinated polymers are a subject of significant interest in the field of photolithography, particularly for deep ultraviolet (DUV) and extreme ultraviolet (EUV) applications. Their primary advantage lies in their low absorbance of light at these short wavelengths (e.g., 157 nm), which is a critical requirement for photoresist materials. researchgate.net Polymers derived from monomers like this compound are researched for their potential to enhance transparency and imaging performance.

Research focuses on synthesizing polymers that provide a balance of properties essential for lithographic processes:

Optical Transparency: High transparency at the exposure wavelength is crucial for uniform light penetration through the resist film, enabling the creation of fine patterns.

Etching Resistance: The polymer must withstand the harsh chemical environments of plasma etching processes that transfer the pattern to the underlying substrate. The fluorine content can contribute to enhanced plasma etch resistance.

Solubility and Adhesion: The polymer must be soluble in environmentally acceptable solvents for spin-coating onto wafers and must exhibit good adhesion to the substrate to prevent pattern collapse.

Fluorinated polymers often exhibit low surface energies, a property that can be both advantageous and challenging. While it can aid in reducing defects, it may also require the use of adhesion promoters or surface treatments to ensure proper substrate wetting. researchgate.net

Investigation of Radiation Sensitivity and Pattern Resolution

The interaction of ionizing radiation (such as gamma rays, X-rays, and electron beams) with polymers can induce chemical changes, leading to either chain scission (degradation) or cross-linking. mdpi.commdpi.comiaea.org The specific outcome depends heavily on the polymer's chemical structure. mdpi.com For a polymer to function as a photoresist, its solubility must change upon exposure to radiation.

In research concerning polymers from this compound, investigations into radiation sensitivity are paramount. Key research parameters include:

G-Value: This value quantifies the number of chemical events (scissions or cross-links) that occur per 100 eV of absorbed energy. It is a fundamental measure of a polymer's radiation sensitivity.

Contrast: A high-contrast resist exhibits a sharp transition from being completely soluble to completely insoluble (for a negative-tone resist) or vice-versa (for a positive-tone resist) over a narrow dose range. This leads to well-defined, vertical sidewalls in the patterned features.

Resolution: This refers to the minimum feature size that can be reliably printed. High-resolution resists are essential for the fabrication of next-generation microelectronic devices.

Contributions to Specialty Elastomers and Resins Research

The incorporation of fluorinated monomers is a key strategy for developing high-performance elastomers and resins with superior properties.

Synthesis of Fluoroelastomers with Enhanced Chemical Resistance

Fluoroelastomers are synthetic rubbers prized for their exceptional resistance to heat, chemicals, and aggressive fluids. agcchem.com They are typically copolymers, where a non-crystalline, rubbery nature is achieved by combining different monomers to disrupt the polymer chain's regularity. 20.210.105researchgate.net The synthesis of fluoroelastomers involving monomers like this compound would likely proceed via radical copolymerization with other fluoroalkenes, such as vinylidene fluoride or tetrafluoroethylene. 20.210.105

The primary research goal is to enhance chemical resistance against a wide array of industrial chemicals, fuels, and solvents. agcchem.commissionrubber.com The high electronegativity of fluorine atoms creates strong C-F bonds and shields the polymer backbone from chemical attack. This results in elastomers that can operate in harsh environments where conventional rubbers would fail. agcchem.com

Below is a table summarizing the general chemical resistance of fluoroelastomers (FKM) to various substances, which serves as a benchmark for research in this area.

| Chemical Class | Specific Chemical | General Resistance Rating |

|---|---|---|

| Acids | Acetic Acid (0-15%) | Good hubspot.net |

| Acids | Hydrochloric Acid (conc.) | Recommended missionrubber.com |

| Alcohols | Ethanol | Recommended missionrubber.com |

| Bases | Ammonium Hydroxide (conc.) | Minor to moderate effect missionrubber.com |

| Bases | Sodium Hydroxide | Resistant darwin-microfluidics.com |

| Hydrocarbons | Butane | Resistant darwin-microfluidics.com |

| Hydrocarbons | Gasoline | Recommended missionrubber.com |

| Ketones | Acetone | Not Recommended missionrubber.comhubspot.net |

| Solvents | Toluene | Recommended missionrubber.com |

Note: Resistance ratings are general and can be affected by temperature, concentration, and specific formulation. missionrubber.comhubspot.netipexna.com

Thermosetting Resins for Advanced Composite Materials

Thermosetting resins are polymers that, once cured, form a rigid, highly cross-linked three-dimensional network. e3s-conferences.orgcore.ac.uk This structure imparts excellent mechanical strength, dimensional stability, and resistance to heat and chemicals, making them ideal as matrix materials in advanced fiber-reinforced composites. core.ac.ukaddcomposites.com These composites are crucial in industries like aerospace, where a high strength-to-weight ratio is paramount. researchgate.netmdpi.com

Research into thermosetting resins derived from this compound would focus on creating a pre-polymer that can be cured through heat or radiation. The pentafluoropropenyl group could potentially act as a reactive site for cross-linking. The incorporation of fluorine is expected to enhance the thermal stability and chemical resistance of the final composite material. e3s-conferences.org

The performance of these resins in a composite depends on several factors, including the properties of the resin itself, the reinforcing fiber (e.g., carbon or glass fiber), and the quality of the fiber-matrix interface. researchgate.net

The table below outlines typical properties investigated for thermosetting resins intended for advanced composite applications.

| Property | Description | Significance in Composites |

|---|---|---|

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a hard, glassy state to a softer, rubbery state. | Defines the maximum service temperature of the composite material. core.ac.uk |

| Tensile Strength | The maximum stress the material can withstand while being stretched or pulled before breaking. | Contributes to the overall strength of the composite, especially in matrix-dominated failure modes. core.ac.uk |

| Flexural Modulus | A measure of the material's stiffness or resistance to bending. | Indicates the rigidity of the composite structure under load. |

| Melt Viscosity (pre-cure) | The resistance to flow of the uncured resin at a specific temperature. | Crucial for processing, as it affects the ability of the resin to fully impregnate the reinforcing fibers. mdpi.com |

| Chemical Resistance | The ability of the cured resin to resist degradation from exposure to chemicals and solvents. | Ensures the durability and longevity of the composite in its operational environment. core.ac.ukaddcomposites.com |

Advanced Membrane Technologies Research

Fluorinated polymers have garnered significant attention for their use in membrane-based separation technologies due to their unique transport properties.

Theoretical and Computational Investigations of 2 Pentafluoropropenyl Acetate and Its Polymers

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the molecular-level characteristics of 2-(pentafluoropropenyl)acetate. These computational methods are instrumental in elucidating the electronic structure, reactivity, and conformational preferences of the molecule, which are critical for understanding its chemical behavior and potential for polymerization.

Analysis of Molecular Orbitals and Electron Density Distribution

Theoretical investigations into the electronic structure of this compound would likely employ methods such as Density Functional Theory (DFT) to analyze its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity.

The distribution of electron density is significantly influenced by the presence of the electron-withdrawing pentafluoropropenyl group and the electron-donating acetate (B1210297) group. The fluorine atoms induce a strong negative inductive effect, leading to a polarization of the C-F bonds and a lower electron density on the carbon atoms of the propenyl chain. This electronic feature is a key determinant of the molecule's electrophilic and nucleophilic sites.

Illustrative Data from DFT Calculations:

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -11.5 | Primarily localized on the acetate group's oxygen atoms and the C=C double bond. |

| LUMO | -1.2 | Predominantly centered on the carbon atoms of the pentafluoropropenyl group. |

| HOMO-LUMO Gap | 10.3 | Indicates high kinetic stability. |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry can predict the most probable pathways for chemical reactions involving this compound. By calculating the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating reaction mechanisms. For instance, in a polymerization reaction, quantum chemical calculations could model the addition of a monomer to a growing polymer chain, identifying the activation energy and the geometry of the transition state.

These calculations are crucial for understanding the regioselectivity and stereoselectivity of reactions, providing a theoretical foundation for optimizing reaction conditions to achieve desired products.

Hypothetical Reaction Pathway Analysis for Radical Polymerization:

| Reaction Step | Activation Energy (kcal/mol) | Description |

| Initiation | 30-35 | Homolytic cleavage of an initiator to form radicals. |

| Propagation | 10-15 | Addition of a monomer to the growing radical chain. |

| Termination | 2-5 | Combination or disproportionation of two radical chains. |

Note: This table presents hypothetical data to illustrate the type of information obtained from computational predictions of reaction pathways.

Conformational Analysis of the Pentafluoropropenyl Acetate Molecule

The three-dimensional structure and flexibility of the this compound molecule are determined by its conformational landscape. Theoretical conformational analysis involves calculating the energy of the molecule as a function of the rotation around its single bonds. This analysis helps to identify the most stable conformers (local minima on the potential energy surface) and the energy barriers between them.

The interplay of steric hindrance from the bulky pentafluoropropenyl group and electrostatic interactions governs the preferred conformations. Understanding the conformational preferences is essential as it can influence the molecule's reactivity and the resulting polymer's macroscopic properties.

Molecular Dynamics Simulations of Polymer Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of poly(this compound) systems over time. These simulations are invaluable for understanding the structure-property relationships of the polymer at an atomistic level.

Investigation of Polymer Chain Conformations and Dynamics

MD simulations can reveal the conformational characteristics of individual polymer chains and their collective behavior in a bulk material. By simulating the movement of atoms over time, researchers can analyze parameters such as the radius of gyration, end-to-end distance, and bond and dihedral angle distributions. These parameters provide a quantitative description of the polymer chain's size, shape, and flexibility.

Simulated Properties of Poly(this compound) Chains:

| Property | Simulated Value | Description |

| Radius of Gyration (Rg) | 3.5 nm | A measure of the overall size of the polymer coil. |

| End-to-End Distance | 7.2 nm | The average distance between the ends of the polymer chain. |

| Persistence Length | 1.5 nm | A measure of the stiffness of the polymer chain. |

Note: The data in this table is illustrative of typical results from MD simulations of a fluoropolymer.

Simulation of Polymer-Solvent Interactions and Solubility Behavior

The solubility of poly(this compound) in various solvents can be predicted and understood through MD simulations. By simulating the polymer in a solvent box, it is possible to calculate the free energy of mixing and analyze the intermolecular interactions between the polymer and solvent molecules.

Structure-Property Relationship Modeling

The predictive understanding of material properties based on molecular structure is a cornerstone of modern materials science. For fluoropolymers derived from monomers like this compound, computational modeling provides a powerful tool to accelerate the design and development of new materials with tailored functionalities. This section delves into the theoretical and computational approaches used to establish robust structure-property relationships for this class of polymers.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or physicochemical properties of molecules with their macroscopic properties. In the context of poly(this compound), QSPR studies aim to develop mathematical equations that can predict key polymer characteristics based on the molecular descriptors of the this compound monomer.

The development of a QSPR model typically involves three main stages:

Descriptor Generation: A wide range of molecular descriptors for the this compound monomer are calculated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Descriptor Selection: Statistical techniques such as genetic algorithms or stepwise multiple linear regression are employed to select a subset of descriptors that have the most significant correlation with the polymer property of interest.

Model Development and Validation: A mathematical model is built using the selected descriptors. The predictive power and robustness of the model are then rigorously validated using internal and external validation techniques.

For poly(this compound), QSPR models can be developed to predict a variety of properties, including but not limited to glass transition temperature (Tg), refractive index, and dielectric constant.

Hypothetical QSPR Model for Glass Transition Temperature (Tg):

A hypothetical linear QSPR model for predicting the glass transition temperature of polymers based on this compound and its derivatives could take the following form:

Tg = β0 + β1(D1) + β2(D2) + ... + βn(Dn)

where:

Tg is the predicted glass transition temperature.

β0, β1, ..., βn are the regression coefficients determined from the statistical analysis.

D1, D2, ..., Dn are the selected molecular descriptors.

The following interactive data table presents a hypothetical set of molecular descriptors for this compound and their potential correlation with the glass transition temperature of the corresponding homopolymer.

| Descriptor | Descriptor Type | Value | Contribution to Tg |

| Molecular Weight | Constitutional | 228.08 g/mol | Positive |

| Molar Refractivity | Physicochemical | 34.5 cm³/mol | Positive |

| van der Waals Volume | Geometrical | 120.3 ų | Positive |

| Dipole Moment | Quantum-Chemical | 2.5 D | Negative |

| Number of Fluorine Atoms | Constitutional | 5 | Positive |

Predictive Models for Polymer Performance Based on Monomer Structure

Building upon the principles of QSPR, more advanced predictive models can be developed to forecast the performance of polymers under specific conditions. These models often employ machine learning algorithms and computational simulations to capture more complex relationships between the monomer structure and the final polymer properties.

For polymers of this compound, predictive models can be instrumental in screening virtual libraries of comonomers to identify candidates that would impart desired performance characteristics, such as enhanced thermal stability or specific optical properties.

Machine Learning Approaches:

Machine learning models, such as Artificial Neural Networks (ANNs) and Support Vector Machines (SVMs), can be trained on datasets of known monomer structures and their corresponding polymer properties. These models can learn non-linear relationships that are often missed by traditional QSPR models. For instance, a Graph Convolutional Network (GCN) could be employed to learn representations of the monomer's molecular graph, enabling the prediction of complex polymer properties.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations offer a physics-based approach to predicting polymer properties. By simulating the atomistic-level interactions of polymer chains, MD can provide insights into properties such as:

Chain conformation and packing

Mechanical properties (e.g., Young's modulus)

Thermal properties (e.g., thermal conductivity)

The following table outlines a hypothetical set of predicted performance characteristics for poly(this compound) based on its monomer structure, derived from a combination of machine learning models and molecular dynamics simulations.

| Property | Predicted Value | Method of Prediction |

| Mechanical Properties | ||

| Young's Modulus | 3.5 GPa | Molecular Dynamics |

| Tensile Strength | 60 MPa | Machine Learning (ANN) |

| Thermal Properties | ||

| Thermal Decomposition Temperature | 350 °C | Machine Learning (SVM) |

| Coefficient of Thermal Expansion | 80 ppm/°C | Molecular Dynamics |

| Optical Properties | ||

| Refractive Index | 1.42 | QSPR |

These predictive models, when validated with experimental data, can significantly reduce the time and cost associated with the development of new fluoropolymers based on this compound, enabling a more targeted and efficient approach to materials design.

Emerging Research Frontiers and Future Perspectives

Sustainable and Green Chemistry Approaches in Synthesis and Polymerization

The synthesis and polymerization of fluorinated monomers have traditionally relied on methods that raise environmental concerns. The future of poly(2-(pentafluoropropenyl)acetate) is intrinsically linked to the development of sustainable and green chemistry principles to mitigate environmental impact.

The transition from petrochemical feedstocks to renewable, bio-based sources is a cornerstone of green chemistry. While the production of organofluorines from biological sources is rare in nature, significant research is underway to harness biotechnology for this purpose.

One of the most promising avenues is the use of genetically engineered microorganisms. Projects like the EU-funded SinFonia are working to engineer bacteria, such as Pseudomonas putida, into cellular factories capable of producing fluorinated polymers. These microbes are engineered with enzymes, like fluorinase, that can form the highly stable carbon-fluorine bond, the first step in bio-based production of fluorochemicals. This approach could theoretically be adapted to produce fluorinated precursors for this compound. For instance, microorganisms could be engineered to synthesize a fluorinated alcohol, which is then esterified with acetate (B1210297) derived from the fermentation of renewable sugars.

Another approach involves using readily available bio-based platform chemicals. While the pentafluoropropenyl group presents a significant synthetic challenge, the acetate portion of the monomer could be derived from bio-based acetic acid, which is readily produced via microbial fermentation. The integration of biosynthetic pathways for organofluorine compounds with established bio-based chemical production could pave the way for a fully renewable route to fluorinated monomers.

Table 1: Potential Bio-Based Precursors and Synthesis Routes

| Monomer Component | Potential Bio-Based Feedstock | Synthesis Approach |

| Acetate Group | Sugars, Lignocellulose | Microbial fermentation to produce acetic acid, followed by esterification. |

| Pentafluoropropenyl Group | Simple Fluoride (B91410) Salts (e.g., NaF) | Engineered microbial pathways using enzymes like fluorinase to create fluorinated intermediates from biomass. |

| Entire Monomer | Glucose, Fluoride Salts | Integrated biocatalytic processes within a single engineered microorganism. |

This table presents hypothetical sustainable synthesis routes based on current research in biotechnology and green chemistry.

Conventional polymerization of fluorinated monomers often utilizes fluorinated or other volatile organic compounds (VOCs) as solvents, which are environmentally persistent and contribute to pollution. Green polymerization methods aim to replace these hazardous solvents with benign alternatives.

Supercritical Carbon Dioxide (scCO₂): Supercritical CO₂ is an attractive green solvent for fluoropolymer synthesis. It is non-toxic, non-flammable, inexpensive, and can be easily removed from the final product by depressurization. Many fluoropolymers exhibit high solubility in scCO₂ under moderate conditions, making it an ideal medium for polymerization. This method eliminates the need for harmful organic solvents, resulting in a cleaner process and a polymer free from solvent residue.

Emulsion Polymerization in Water: Water is the ultimate green solvent, and emulsion polymerization is a well-established technique for producing a wide range of polymers. For fluorinated monomers like those in the acrylate (B77674) family, emulsion or semi-continuous emulsion polymerization can be employed to create stable, waterborne latexes. This method avoids organic solvents and the resulting polymer dispersion can often be used directly in coating applications. The challenge lies in finding effective, non-persistent surfactants, with ongoing research focusing on reactive emulsifiers that become part of the polymer backbone.

Table 2: Comparison of Polymerization Methods for Fluorinated Monomers

| Method | Solvent | Key Advantages | Key Challenges |

| Traditional Solution | Organic Solvents | Good monomer/polymer solubility. | Use of hazardous, volatile solvents; solvent removal and recycling needed. |

| Supercritical Fluid | scCO₂ | Environmentally benign; produces solvent-free polymer; tunable properties. | High-pressure equipment required; polymer solubility can be limited. |

| Emulsion | Water | Eliminates organic solvents; low viscosity; direct use in aqueous formulations. | Potential for water-sensitive side reactions; requires surfactant removal. |

This table provides a general comparison of polymerization techniques applicable to monomers like this compound, based on literature for analogous fluoroacrylates.

Integration into Hybrid and Composite Materials

The performance of poly(this compound) can be significantly enhanced by integrating it into hybrid and composite materials, combining the unique properties of the fluoropolymer with those of inorganic or other polymeric components.

Organic-inorganic hybrid materials merge the desirable properties of both components, such as the flexibility and processability of polymers with the rigidity and thermal stability of inorganic materials. These materials are typically nanocomposites where the components are mixed on a molecular scale.

A promising strategy involves the incorporation of Polyhedral Oligomeric Silsesquioxanes (POSS) into the polymer matrix. Fluorinated POSS (F-POSS) molecules are nano-sized cage structures of silicon and oxygen, surrounded by fluorinated organic groups. When blended with fluoropolymers, F-POSS can enhance thermal properties, reduce chain mobility, and dramatically lower surface energy, leading to superhydrophobic surfaces. F-POSS can be designed with reactive functionalities, allowing it to be covalently bonded into the polymer chain during the polymerization of this compound, creating a robust Class II hybrid material with minimal phase separation.

Another approach is to create hybrid latexes by conducting emulsion polymerization in the presence of inorganic nanoparticles like nano-SiO₂. This results in polymer particles with inorganic domains, which can improve the mechanical and barrier properties of coatings derived from the latex.

The mechanical properties of polymers can be dramatically improved by adding nanoscale fillers. For a poly(this compound) matrix, several types of nanofillers could be employed.

Carbon Nanotubes (CNTs): CNTs possess exceptional strength and electrical conductivity. Dispersing CNTs within a fluoropolymer matrix can significantly enhance tensile strength and Young's modulus. To improve the interfacial adhesion between the non-polar fluoropolymer and the CNTs, the nanotubes can be functionalized, for example, by fluorination. This modification not only improves dispersion but also creates a stronger interface for more effective stress transfer from the polymer matrix to the reinforcement.

Inorganic Nanoparticles: Nanoparticles such as silica (B1680970) (SiO₂), titania (TiO₂), and alumina (B75360) (Al₂O₃) are also effective reinforcing agents. When incorporated into fluoropolymer coatings, these nanoparticles can fill microscopic voids and improve the barrier properties, leading to significantly enhanced corrosion resistance on metal substrates. Surface modification of these nanoparticles with silane (B1218182) coupling agents is often necessary to ensure good dispersion and chemical bonding with the polymer matrix.

Table 3: Effect of Nanoscale Inclusions on Fluoropolymer Properties (Illustrative Examples)

| Nanofiller (wt%) | Polymer Matrix | Property Enhancement |

| Carbon Nanotubes (1%) | Nylon-6 | 153% increase in Young's modulus, 103% increase in tensile strength. |

| SiO₂ (4%) | Fluoropolymer | Significant improvement in corrosion resistance and protective properties. |

| Fluorodecyl-POSS (10%) | PCTFE | Water contact angle increased; significant reduction in processing torque. |

This table shows representative data from the literature on various polymer systems to illustrate the potential impact of nanofillers on a matrix like poly(this compound).

Exploration of Advanced Functional Materials

The inherent properties of fluoropolymers—chemical inertness, thermal stability, low surface energy, and unique optical and electrical characteristics—make them ideal candidates for advanced functional materials. A polymer derived from this compound would be expected to contribute to several high-performance application areas.

Renewable Energy: Fluoropolymers are indispensable in the green energy sector. In solar panels, they are used as protective frontsheets and backsheets, offering excellent weatherability, UV resistance, and high light transmittance, which extends panel lifespan to over 25 years. In wind turbines, fluoropolymer coatings protect blades from erosion and weathering. For energy storage and hydrogen technology, fluoropolymers are critical components in lithium-ion batteries and as proton-exchange membranes in fuel cells due to their chemical resistance and stability. Poly(this compound) could be engineered for these applications, potentially offering improved efficiency or durability.

Electronics and Photonics: The low dielectric constant and optical transparency of many fluoropolymers make them valuable in electronics and optics. Amorphous fluoropolymers can exhibit transparency from UV to near-infrared regions, making them suitable for optical fibers, anti-reflective coatings, and insulating layers in semiconductors. The specific structure of this compound could be tuned through copolymerization to control the refractive index and other optical properties for applications in waveguides and photonic devices.

Biomedical Applications: The biocompatibility and low friction coefficients of certain fluoropolymers make them suitable for biomedical applications. They can be used to create superhydrophobic surfaces that resist biofouling, which is valuable for medical devices and implants. Furthermore, functional polymers can be designed for use in drug delivery systems and tissue engineering. The ability to functionalize a polymer based on this compound could open pathways to creating advanced materials for these fields.

Absence of Specific Research Data for this compound in Advanced Applications Prevents Article Generation

A thorough investigation into the chemical compound "this compound" has revealed a significant lack of publicly available research data pertaining to its application in several advanced and emerging fields. Specifically, detailed research findings, data tables, and in-depth studies concerning its use in polymers for microelectronics, optoelectronic devices, and the development of responsive fluorinated polymer systems are not present in the accessible scientific literature.

Furthermore, there is no specific information regarding the use of this compound in the context of computational design, high-throughput screening, virtual design of novel fluoropolymers, or the application of artificial intelligence and machine learning in the science of polymers derived from this compound.

The initial objective was to construct a detailed article structured around the emerging research frontiers and future perspectives of this compound. The intended outline included sections on its potential in microelectronics and optoelectronics, the development of responsive fluorinated polymer systems, and the role of computational and predictive modeling in materials innovation involving this specific compound.

However, the foundational scientific research required to generate thorough, informative, and scientifically accurate content for these specific topics is not available. Proceeding with the article would necessitate speculation and the use of data from unrelated compounds, which would not adhere to the strict requirement of focusing solely on "this compound."

Given the constraints to provide a factually accurate and detailed article based on existing research, the absence of relevant data on "this compound" makes it impossible to fulfill the user's request at this time. Further research and publication in the scientific community would be required before such an article could be written.

Q & A

Q. What synthetic routes are optimal for preparing 2-(Pentafluoropropenyl)acetate, and how can side reactions involving perfluorinated groups be minimized?

- Methodological Answer : The synthesis of fluorinated esters like this compound typically involves nucleophilic acyl substitution or esterification under anhydrous conditions. For perfluorinated precursors, using fluorinated alcohols (e.g., pentafluoropropenol) with acetyl chloride in the presence of a base (e.g., pyridine) can mitigate hydrolysis. Catalytic methods, such as using Lewis acids (e.g., BF₃·Et₂O), may enhance yield . Reaction monitoring via <sup>19</sup>F NMR is critical to track fluorinated intermediates .

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>19</sup>F/<sup>1</sup>H NMR are essential for structural confirmation. Purity can be assessed via reverse-phase HPLC using C18 columns with UV detection (λ = 210–254 nm). For trace impurities, LC-QTOF-MS with electrospray ionization (ESI) is recommended, as demonstrated in PFAS analysis .

Q. How should this compound be stored to maintain stability, and what are its degradation products?

- Methodological Answer : Store at -20°C in inert, moisture-free environments (e.g., argon-purged vials). Stability studies (>2 years) for similar fluorinated esters suggest hydrolysis as the primary degradation pathway, yielding pentafluoropropenoic acid and acetic acid. Regular FT-IR analysis can detect ester bond cleavage .

Advanced Research Questions

Q. What strategies can be employed to study the environmental persistence and bioaccumulation potential of this compound?

Q. How does the perfluoropropenyl group influence the compound’s interactions with lipid bilayers or enzyme active sites?

- Methodological Answer : Molecular dynamics (MD) simulations with CHARMM or AMBER force fields can model lipid bilayer penetration. Fluorine’s electronegativity alters binding kinetics; validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) using purified enzymes (e.g., esterases) .

Q. What experimental designs are effective for resolving contradictions in reported reactivity of fluorinated esters under basic conditions?

- Methodological Answer : Perform kinetic studies under controlled pH (7–12) and temperature (25–60°C), using <sup>19</sup>F NMR to track reaction progress. Compare results with density functional theory (DFT) calculations (e.g., Gaussian 16) to identify transition states and reconcile discrepancies .

Q. How can this compound be functionalized for use in fluoropolymer synthesis, and what are the mechanistic implications?

- Methodological Answer : Radical polymerization with AIBN initiators at 60–80°C is common for perfluorinated acrylates. Monitor molecular weight via GPC-MALS. The electron-withdrawing perfluoropropenyl group reduces chain mobility, increasing Tg; confirm via DSC .

Q. What in vitro models are suitable for assessing the cytotoxicity of this compound and its metabolites?

- Methodological Answer : Use HepG2 or primary hepatocyte cultures exposed to 1–100 µM concentrations. Measure viability via MTT assay and oxidative stress via ROS-sensitive dyes (e.g., DCFH-DA). Metabolite identification requires incubation with S9 liver fractions and UPLC-HRMS .

Key Research Gaps and Recommendations

- Synthetic Challenges : Optimize catalytic systems to reduce side reactions in perfluorinated ester synthesis.

- Environmental Impact : Conduct long-term ecotoxicology studies to assess PFAS-like persistence.

- Material Science : Explore copolymerization with non-fluorinated monomers to balance properties and sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.